molecular formula C15H27N7O2 B11255727 6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine CAS No. 674359-43-4

6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine

Cat. No.: B11255727
CAS No.: 674359-43-4
M. Wt: 337.42 g/mol
InChI Key: AKXMXZBIFOJBPI-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H27N7O2 and its molecular weight is 337.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

674359-43-4

Molecular Formula

C15H27N7O2

Molecular Weight

337.42 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H27N7O2/c1-20(2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-3-4-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19)

InChI Key

AKXMXZBIFOJBPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N

solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with an azepane and a dimethylaminopropyl group. Its chemical formula is C₁₄H₁₈N₄O₂, and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 4,6-diaryl pyrimidines demonstrated GI50 values ranging from 22 to 33 nM against NCI cancer cell lines . While specific data for our compound is limited, the structural similarities suggest potential efficacy in cancer treatment.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameGI50 (nM)Cell Line Tested
Compound 2222NCI-H460 (Lung Cancer)
Compound 2924MCF-7 (Breast Cancer)
This compoundTBDTBD

The mechanism underlying the biological activity of this compound likely involves the inhibition of key signaling pathways associated with cell proliferation and survival. Similar compounds have been shown to act as dual inhibitors of EGFR and VEGFR-2, leading to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .

Research Findings

A comprehensive study on related compounds has highlighted their cytotoxic effects in vitro. For example, compounds structurally related to the target compound showed IC50 values less than 10 µM against Leishmania species, indicating a broad spectrum of activity . This suggests that similar mechanisms may be at play for our compound.

Case Study: Antileishmanial Activity

In a study evaluating the antileishmanial properties of various nitro-pyrimidines, several compounds showed promising activity against Leishmania species with IC50 values < 5 µM. The selectivity index (SI) was also reported to be significant for these compounds, indicating low toxicity towards mammalian cells while effectively inhibiting parasite growth .

Table 2: Antileishmanial Activity

Compound NameIC50 (µM)Selectivity Index (SI)
NV6<5>10
NV8<5>10
This compoundTBDTBD

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